3-(Octadecylsulfanyl)propanoic acid
Description
3-(Octadecylsulfanyl)propanoic acid is a sulfur-containing carboxylic acid with a long hydrophobic octadecyl (C18) chain attached via a thioether (-S-) linkage at the β-position of the propanoic acid backbone.
Properties
CAS No. |
3062-66-6 |
|---|---|
Molecular Formula |
C21H42O2S |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
3-octadecylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21(22)23/h2-20H2,1H3,(H,22,23) |
InChI Key |
CDBQZFAWRRUUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Features
The following table highlights key structural differences among selected propanoic acid derivatives:
Key Observations :
- Reactivity : Thioether linkages (as in the target compound) are less polarizable than thioesters (e.g., methylthio esters in pineapple volatiles), which may reduce volatility and alter biological activity .
Antimicrobial Activity
- Chlorinated Phenylpropanoic Acids: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus (MIC values ≤ 25 µg/mL) due to electron-withdrawing Cl groups enhancing membrane disruption .
- Pyran-Derived Propanoic Acids: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid shows moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL), attributed to its lactone moiety .
- Target Compound : The octadecyl chain may enhance lipid bilayer penetration, but steric hindrance from the long alkyl chain could reduce bioavailability compared to smaller analogs.
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